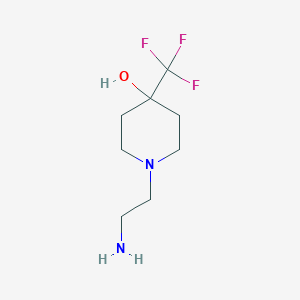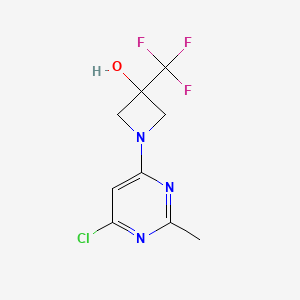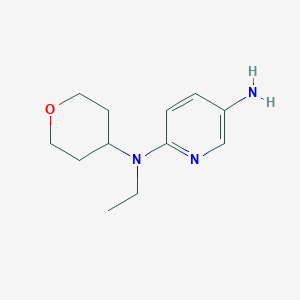
3-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine
Übersicht
Beschreibung
3-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine (CMPT) is an organic compound belonging to the class of heterocyclic compounds. This compound has a wide range of applications in the fields of chemistry, biochemistry and medicine. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a therapeutic agent in the treatment of certain diseases. CMPT has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound’s diazine core is a common feature in many anticancer agents. Its structural flexibility allows for the attachment of various functional groups, potentially leading to the discovery of novel anticancer drugs. Researchers are exploring its efficacy in inhibiting cancer cell growth and proliferation .
Antimicrobial and Antifungal Applications
The diazine moiety is known for its antimicrobial properties. This compound could be synthesized into derivatives that serve as potent antimicrobial and antifungal agents, providing new avenues for treating resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Diazine derivatives have been shown to possess cardiovascular benefits. This compound could be modified to develop new drugs that manage hypertension and other cardiovascular diseases by acting on specific pathways involved in heart function .
Neuroprotection
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. It could be used to create treatments for neurodegenerative diseases or to protect neuronal cells from damage .
Anti-Inflammatory and Analgesic
Due to its structural properties, this compound could be developed into anti-inflammatory and analgesic medications. It has the potential to inhibit pathways that cause inflammation and pain, which is beneficial for conditions like arthritis .
Antidiabetic Agents
The diazine scaffold is also present in some antidiabetic drugs. This compound could lead to the synthesis of new agents that regulate blood sugar levels and improve insulin sensitivity .
Antiviral Research
Given the ongoing need for effective antiviral drugs, this compound’s structure could be pivotal in synthesizing new medications that target various stages of viral replication or protein synthesis .
Enzyme Inhibition
This compound could act as a lead structure for developing enzyme inhibitors. These inhibitors could be used to treat a range of diseases by targeting specific enzymes involved in disease progression .
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-(thian-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-14(8-2-6-15-7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYQEYYTBDOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)

![2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477471.png)






![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477483.png)
